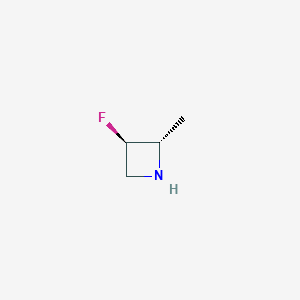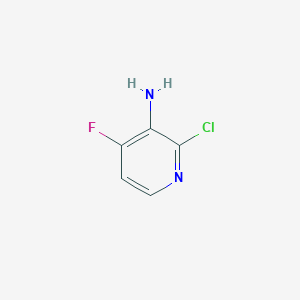
2-Chloro-4-fluoro-3-aminopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoropyridin-3-amine: is an organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Applications De Recherche Scientifique
Chemistry: 2-Chloro-4-fluoropyridin-3-amine is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds with specific biological activities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new therapeutic agents .
Industry: The compound is used in the production of agrochemicals, contributing to advancements in agriculture by providing more effective and environmentally friendly pesticides and herbicides .
Mécanisme D'action
Target of Action
It is known that the compound can act as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Mode of Action
2-Chloro-4-fluoropyridin-3-amine interacts with its targets through its amine group and halogen atoms. The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The halogen atoms, on the other hand, can act as electrophiles, participating in various chemical reactions .
Biochemical Pathways
The compound’s ability to participate in nucleophilic substitution reactions suggests that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that 2-Chloro-4-fluoropyridin-3-amine may have good bioavailability.
Result of Action
Given its chemical properties, it is likely that the compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-amine typically involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .
Industrial Production Methods: Industrial production methods for 2-Chloro-4-fluoropyridin-3-amine often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is demonstrated by the ability to produce the compound in significant quantities while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The amine group in 2-Chloro-4-fluoropyridin-3-amine can act as a nucleophile, reacting with suitable electrophiles to form new C-N bonds.
Acylation Reactions: The amine group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Redox Reactions: The compound can participate in various redox reactions, depending on the conditions and the reactants involved.
Common Reagents and Conditions:
Acyl Chlorides: Used in acylation reactions to form amides.
Palladium-Based Catalysts: Used in the synthesis of the compound from 2-chloro-4-fluoropyridine and ammonia.
Major Products Formed:
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoropyridin-4-amine: Shares a similar structure but differs in the position of the chlorine and fluorine atoms.
2-Fluoropyridin-3-amine: Lacks the chlorine atom but has similar chemical properties due to the presence of the fluorine atom.
Uniqueness: 2-Chloro-4-fluoropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
2-chloro-4-fluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTHNNGQWKYLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
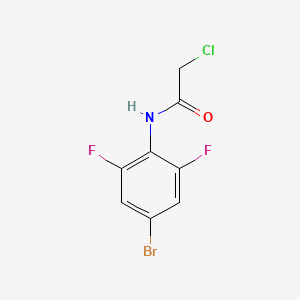
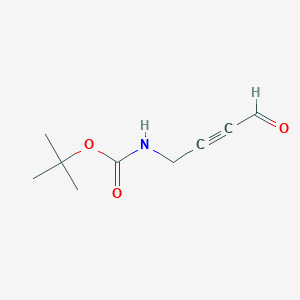

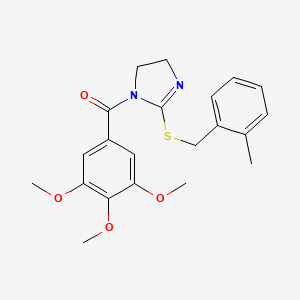
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoate](/img/structure/B2503800.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
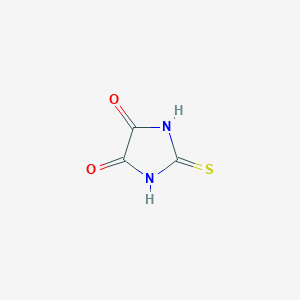
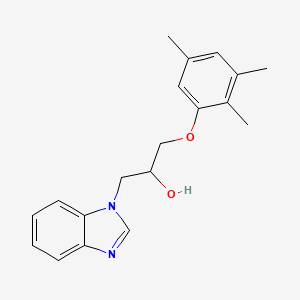
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
